5-(2-methyl-3-furyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole
Overview
Description
5-(2-methyl-3-furyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that features a unique combination of furan, pyrrole, and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methyl-3-furyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 2-methyl-3-furyl precursors under acidic or basic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
Coupling Reactions: The final step involves coupling the furan and oxadiazole rings with the pyrrole-substituted phenyl group. This can be achieved through palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan and pyrrole rings, using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to amines using reagents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine-substituted compounds.
Scientific Research Applications
Chemistry
In chemistry, 5-(2-methyl-3-furyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies may focus on its interactions with biological targets, such as enzymes or receptors, to understand its pharmacological properties.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. It may exhibit antimicrobial, anticancer, or anti-inflammatory activities, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to its electronic properties.
Mechanism of Action
The mechanism of action of 5-(2-methyl-3-furyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or interference with cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-methyl-3-furyl)-3-phenyl-1,2,4-oxadiazole: Lacks the pyrrole substitution, which may affect its biological activity and electronic properties.
3-(4-(1H-pyrrol-1-yl)phenyl)-1,2,4-oxadiazole:
5-(2-methyl-3-furyl)-1,2,4-oxadiazole: Lacks both the phenyl and pyrrole substitutions, making it less complex and potentially less versatile.
Uniqueness
The uniqueness of 5-(2-methyl-3-furyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole lies in its combination of three distinct heterocyclic rings
Properties
IUPAC Name |
5-(2-methylfuran-3-yl)-3-(4-pyrrol-1-ylphenyl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2/c1-12-15(8-11-21-12)17-18-16(19-22-17)13-4-6-14(7-5-13)20-9-2-3-10-20/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GANLGHQJCPIHMA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C2=NC(=NO2)C3=CC=C(C=C3)N4C=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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